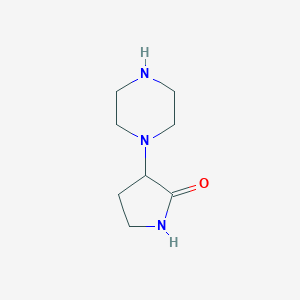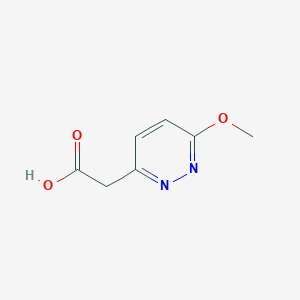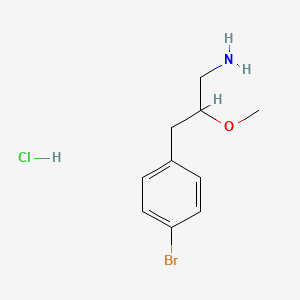amine hydrochloride](/img/structure/B13466501.png)
[(1S)-1-(4-tert-butylphenyl)ethyl](methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(4-tert-butylphenyl)ethylamine hydrochloride is an organic compound with the molecular formula C12H19N. It is a chiral amine, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-tert-butylphenyl)ethylamine hydrochloride can be achieved through several methods. One common approach involves the reductive amination of 4-tert-butylacetophenone with methylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(4-tert-butylphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or amides.
Applications De Recherche Scientifique
(1S)-1-(4-tert-butylphenyl)ethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-1-(4-tert-butylphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. As an amine, it can form hydrogen bonds and ionic interactions with various biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(4-tert-Butylphenyl)ethanamine
- 1-(4-tert-Butylphenyl)ethanamine
- 1-(4-tert-Butylphenoxy)acetone
Uniqueness
(1S)-1-(4-tert-butylphenyl)ethylamine hydrochloride is unique due to its specific chiral configuration and the presence of a tert-butyl group, which imparts steric hindrance and influences its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and other specialized applications.
Propriétés
Formule moléculaire |
C13H22ClN |
|---|---|
Poids moléculaire |
227.77 g/mol |
Nom IUPAC |
(1S)-1-(4-tert-butylphenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-10(14-5)11-6-8-12(9-7-11)13(2,3)4;/h6-10,14H,1-5H3;1H/t10-;/m0./s1 |
Clé InChI |
UWWPJBDKFUIRQL-PPHPATTJSA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)C(C)(C)C)NC.Cl |
SMILES canonique |
CC(C1=CC=C(C=C1)C(C)(C)C)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


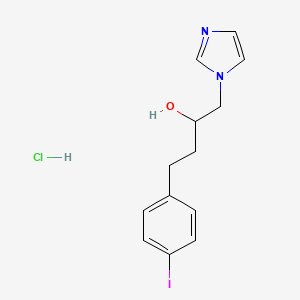
![3-[4-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B13466419.png)
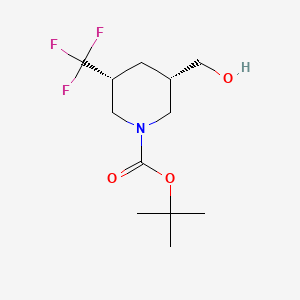
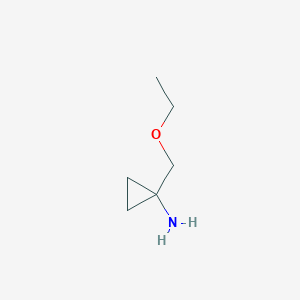
![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)
![(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13466449.png)


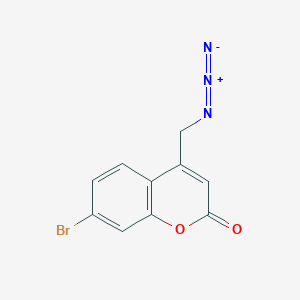
![rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride](/img/structure/B13466485.png)

